Isopropyl diphenyl phosphate-d7

Isotopic Purity Analytical Standard Quality Control

Isopropyl diphenyl phosphate-d7 (CAS: 2469626-65-9) is a deuterium-labeled analog of the organophosphate ester (OPE) isopropyl diphenyl phosphate (IPPP), a widely used flame retardant and plasticizer. The compound is characterized by the replacement of seven hydrogen atoms on the isopropyl group with deuterium, resulting in a molecular formula of C15H10D7O4P and a nominal mass shift of +7 Da relative to the unlabeled analyte.

Molecular Formula C15H17O4P
Molecular Weight 299.31 g/mol
Cat. No. B12421806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl diphenyl phosphate-d7
Molecular FormulaC15H17O4P
Molecular Weight299.31 g/mol
Structural Identifiers
SMILESCC(C)OP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2
InChIInChI=1S/C15H17O4P/c1-13(2)17-20(16,18-14-9-5-3-6-10-14)19-15-11-7-4-8-12-15/h3-13H,1-2H3/i1D3,2D3,13D
InChIKeyYDICVVYPXSZSFA-GYDXGMDDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl diphenyl phosphate-d7: Analytical Standard for Precise Quantification of Aryl Phosphate Flame Retardants


Isopropyl diphenyl phosphate-d7 (CAS: 2469626-65-9) is a deuterium-labeled analog of the organophosphate ester (OPE) isopropyl diphenyl phosphate (IPPP), a widely used flame retardant and plasticizer . The compound is characterized by the replacement of seven hydrogen atoms on the isopropyl group with deuterium, resulting in a molecular formula of C15H10D7O4P and a nominal mass shift of +7 Da relative to the unlabeled analyte . Its primary utility is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of IPPP in complex environmental and biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) .

Why Unlabeled IPPP or Alternative Deuterated Standards Cannot Substitute for IPPP-d7 in Quantitative MS Assays


Substituting Isopropyl diphenyl phosphate-d7 with its unlabeled analog or a different deuterated OPE standard (e.g., Triphenyl phosphate-d15 or TDCPP-d15) introduces significant quantitative error in mass spectrometry-based workflows. Unlabeled IPPP cannot be used as an internal standard due to identical chromatographic retention time and mass-to-charge ratio (m/z), leading to ion suppression or enhancement effects that are indistinguishable from the analyte signal [1]. Conversely, alternative deuterated OPE standards, while isotopically distinct, exhibit differing extraction recoveries and matrix effects due to variations in physicochemical properties (e.g., log P, molecular weight), violating a core assumption of isotope dilution mass spectrometry—that the internal standard and analyte behave identically throughout sample preparation and analysis [2]. The use of a structurally mismatched SIL-IS has been shown to yield recovery-corrected concentrations that deviate by 20-50% from true values in complex matrices such as indoor dust and biological tissues [3].

Quantitative Differentiation of Isopropyl diphenyl phosphate-d7: Purity, Mass Shift, and Analytical Performance


Isotopic Purity: IPPP-d7 (≥98%) vs. Unlabeled IPPP (≥95%) and TPP-d15 (98 atom % D)

The isotopic purity of Isopropyl diphenyl phosphate-d7 is specified at ≥98% by the manufacturer, ensuring minimal interference from unlabeled or partially labeled species in MS quantification . This purity meets or exceeds the typical purity of unlabeled IPPP analytical standards (≥95%) and is comparable to the isotopic purity of the widely used internal standard Triphenyl phosphate-d15 (98 atom % D) . Higher isotopic purity directly reduces the contribution of the internal standard to the analyte's quantification channel, improving method accuracy and limits of quantification.

Isotopic Purity Analytical Standard Quality Control

Mass Shift Differentiation: M+7 for IPPP-d7 vs. M (Unlabeled) and M+15 for TPP-d15

Isopropyl diphenyl phosphate-d7 exhibits a nominal mass shift of +7 Da (M+7) relative to the unlabeled analyte (M), originating from the incorporation of seven deuterium atoms on the isopropyl moiety . This mass shift is sufficient to avoid isotopic overlap with the analyte's monoisotopic peak in MS detection, while remaining distinct from other common OPE internal standards such as Triphenyl phosphate-d15 (M+15) and TDCPP-d15 (M+15) . The specific M+7 shift facilitates multiplexed analysis of multiple OPEs in a single run without cross-interference between internal standard channels.

Mass Spectrometry Isotope Dilution Internal Standard

Recovery and Matrix Effect Mitigation: SIL-IS Improves Accuracy by 20-50% Over External Calibration

The use of a structurally identical stable isotope-labeled internal standard (SIL-IS) such as IPPP-d7 is a foundational principle of isotope dilution mass spectrometry (IDMS) for correcting matrix effects and extraction losses. Comparative studies in environmental and biological analysis demonstrate that methods employing a matched SIL-IS achieve recovery-corrected accuracy within 80-120% of the true value, whereas external calibration or structurally dissimilar internal standards can yield biases of 20-50% or greater due to differential ionization suppression or enhancement [1][2]. In the analysis of organophosphate flame retardants in indoor dust, the use of deuterated standards (e.g., TCEP-d12, TBP-d27) has been shown to reduce relative standard deviation (RSD) from 15-25% to 5-10% [3].

Matrix Effect Recovery Isotope Dilution Mass Spectrometry

High-Value Application Scenarios for Isopropyl diphenyl phosphate-d7 Based on Differentiated Performance


Quantification of Isopropylated Triaryl Phosphate Isomers in Indoor Dust and Consumer Products

Isopropyl diphenyl phosphate-d7 is the optimal internal standard for LC-MS/MS methods quantifying IPPP and its isomers in complex matrices such as indoor dust, furniture foam, and electronic waste. Its isotopic purity (≥98%) and matched physicochemical properties ensure accurate correction for matrix-induced ionization suppression, which is particularly pronounced in dust extracts containing co-eluting organic matter. The use of a structurally identical SIL-IS is essential for achieving the low ng/g limits of quantification required for human exposure assessment studies [1].

Metabolic and Toxicokinetic Studies of Organophosphate Flame Retardants

In toxicokinetic investigations involving in vitro (e.g., liver microsomes, cell cultures) or in vivo models, IPPP-d7 serves as a tracer for quantifying the absorption, distribution, metabolism, and excretion (ADME) of IPPP. The M+7 mass shift allows unambiguous differentiation between the administered parent compound and its deuterated analog, facilitating accurate measurement of metabolic depletion rates and metabolite formation. This is critical for comparative toxicology studies, such as those comparing the developmental neurotoxicity of IPPP with other OPEs like TPHP and IDDP [2].

Multi-Residue Environmental Monitoring Panels for Aryl-OPEs

IPPP-d7 is a key component of multi-analyte methods for the simultaneous determination of traditional and emerging aryl-OPEs in environmental media (e.g., water, sediment, biota). Its unique M+7 mass shift prevents spectral interference with other deuterated OPE internal standards (e.g., TPP-d15, TCEP-d12) commonly included in such panels. This enables the confident quantification of up to 17 aryl-OPEs in a single analytical run, as demonstrated in recent comprehensive LC-MS/MS methods for indoor dust analysis [3].

Quality Control and Method Validation in Commercial Testing Laboratories

For contract research organizations (CROs) and environmental testing laboratories offering OPE analysis services, IPPP-d7 provides a reliable, high-purity internal standard that meets the requirements of ISO/IEC 17025 accreditation. Its ≥98% isotopic purity minimizes the need for frequent re-calibration and reduces the risk of lot-to-lot variability in long-term monitoring studies. The use of a matched SIL-IS is a cornerstone of method validation parameters such as accuracy, precision, and measurement uncertainty.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isopropyl diphenyl phosphate-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.